molecular formula C13H16O2S B1430020 Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate CAS No. 1443980-31-1

Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate

Cat. No. B1430020
CAS RN: 1443980-31-1
M. Wt: 236.33 g/mol
InChI Key: MBPAEVZEZTVOFN-UHFFFAOYSA-N
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Description

Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate, also known as Methyl 2-phenylsulfanylcyclobutylacetate, is a synthetic compound that is used in various scientific research applications. It is an organic compound with a molecular formula of C14H20O2S. This compound is used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst in biochemical and physiological research.

Scientific Research Applications

Reaction Mechanisms and Synthesis

  • Ring Expansion and Heterocycle Formation : One study delved into the reactions of methylenecyclopropanes with phenylsulfenyl chloride and phenylselenyl chloride, resulting in (cyclobut-1-enylsulfanyl)benzene and ring-opened products. The research proposed a plausible mechanism for these reactions, contributing to the understanding of cyclobutyl compound reactivity (Le‐Ping Liu & M. Shi, 2004).

  • Chalcogenation and Compound Synthesis : Another investigation focused on the chalcogenation of 1,3-dichlorobut-2-ene using organic dichalcogenides, highlighting the effect of the methyl group on allylic rearrangement. This study made it possible to obtain bis(phenylsulfanyl)butenes, enriching the arsenal of synthetic organic chemistry (E. Levanova et al., 2018).

  • Intramolecular Hetero-Diels-Alder Reactions : Research into the reaction of 1-(phenylsulfenyl)- and 1-(phenylsulfonyl)-substituted propanones with benzaldehydes led to the synthesis of cis-fused 2H-pyran derivatives. This work contributes to the field of heterocyclic chemistry by exploring intramolecular cycloadditions (K. Bogdanowicz-Szwed & A. Pałasz, 2001).

Molecular and Electronic Structure Analysis

  • Experimental and Theoretical Studies : A combined experimental and theoretical study was conducted on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate. This research aimed to understand the local and global chemical activities, along with molecular and chemical properties, using density functional theory (DFT) methods. Such studies are crucial for elucidating the electrophilic and nucleophilic nature of compounds (Z. Gültekin et al., 2020).

Synthesis of New Heterocycles

  • Cation-Driven Tandem Reactions : A novel synthetic approach involving a cation-driven tandem ring-enlargement-annulation reaction was explored to generate new heterocycles. This method utilized the thionium ion from a cyclopropylcarbinyl-cyclobutyl ring expansion, showcasing innovative pathways in synthetic organic chemistry (A. Bernard et al., 2002).

properties

IUPAC Name

methyl 2-(1-phenylsulfanylcyclobutyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2S/c1-15-12(14)10-13(8-5-9-13)16-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPAEVZEZTVOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCC1)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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